(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one
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Overview
Description
“(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidin-4-ones . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant biological activities .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The sonochemical synthesis, structural analysis, and theoretical calculations of benzylidenehydrazono thiazolidin-4-one derivatives are detailed in the literature .Molecular Structure Analysis
Thiazolidin-4-one motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The detailed molecular structure of “this compound” can be studied using techniques like NMR and X-ray single crystal diffraction .Chemical Reactions Analysis
The chemical reactions involving thiazolidin-4-one derivatives are diverse and can lead to various products with different biological properties . The reaction mechanisms can be complex and involve multiple steps.Mechanism of Action
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have applications in various biological targets .
Mode of Action
Thiazolidin-4-one derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidin-4-one derivatives have been known to inhibit various enzymes and affect multiple cell lines, indicating their influence on several biochemical pathways .
Pharmacokinetics
Thiazolidin-4-one derivatives have been synthesized using various approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been found that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives often involves green chemistry, suggesting that environmental factors may play a role in their synthesis and action .
Safety and Hazards
Future Directions
Thiazolidin-4-one derivatives, including “(E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one”, have shown significant potential as therapeutic agents. Future research could focus on developing novel thiazolidin-4-one derivatives with enhanced biological activity and improved safety profiles .
Biochemical Analysis
Biochemical Properties
Thiazolidin-4-ones, including our compound of interest, are known for their varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Cellular Effects
Thiazolidin-4-ones have been reported to exhibit significant anticancer activities, suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-5-benzyl-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)thiazolidin-4-one is not well-defined. Thiazolidin-4-ones are known to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(2E)-5-benzyl-2-[(Z)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-12(14-7-9-15(19)10-8-14)21-22-18-20-17(23)16(24-18)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,20,22,23)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQMKQFOPTAKT-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N=C/1\NC(=O)C(S1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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